(1S)-1-(3-bromo-4-methylphenyl)ethane-1,2-diamine
Description
(1S)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a bromo-substituted aromatic ring and a methyl group at the para position. Its stereospecific configuration (1S) and electron-withdrawing bromo group influence its chemical reactivity, biological activity, and coordination properties. The compound is structurally characterized by an ethane-1,2-diamine backbone, which is a common motif in medicinal chemistry and catalysis . Its CAS registry numbers (e.g., 1213560-76-9) and synonyms, such as (1R)-1-(3-bromo-4-methylphenyl)ethane-1,2-diamine, are documented in supplier databases .
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI Key |
HYDHBEFUAXBBRX-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CN)N)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Impact of Linker Length: Ethane-1,2-Diamine vs. Propane-1,3-Diamine
Ethane-1,2-diamine derivatives, including the target compound, exhibit distinct biological and physicochemical properties compared to propane-1,3-diamine analogs:
- Cytotoxicity : Propane-1,3-diamine derivatives (e.g., compounds 11, 14, 15) demonstrate significantly higher cytotoxicity, likely due to increased flexibility and membrane permeability .
- Antimycobacterial Activity : Despite their cytotoxicity, propane-1,3-diamine compounds exhibit lower MIC values (0.5–2 µg/mL), indicating superior antimycobacterial potency compared to ethane-1,2-diamine analogs .
- Synthetic Utility : Ethane-1,2-diamine is more reactive in Schiff base formation and cyclization reactions (e.g., imidazoline synthesis), whereas propane-1,3-diamine derivatives require harsher conditions .
Substituent Effects on Aromatic Rings
The bromo and methyl groups on the phenyl ring of the target compound modulate its electronic and steric properties:
Table 2: Substituent Impact on Reactivity
| Substituent | Electronic Effect | Example Application |
|---|---|---|
| 3-Bromo-4-methyl | Moderate EWG | Drug intermediate synthesis |
| 2-Hydroxy (Schiff base) | Strong H-bonding | Metal coordination (e.g., Zn, Pt) |
| 2-Fluoro-4-chloro | Strong EWG | Anticancer agent precursors |
Corrosion Inhibition: Comparison with Polyamines
Ethane-1,2-diamine derivatives are less effective as corrosion inhibitors compared to polyamines like DETA (diethylenetriamine) and TETA (triethylenetetramine). Increasing the number of -NH- groups enhances adsorption on metal surfaces, as shown by DFT studies and electrochemical impedance spectroscopy (EIS) .
Table 3: Corrosion Inhibition Efficiency
| Compound | Number of -NH- Groups | Inhibition Efficiency (%) |
|---|---|---|
| DETA | 3 | 85 |
| TETA | 4 | 92 |
| Target | 2 | <50 (estimated) |
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